Plastoquinol-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,3-dimethyl-5-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7,14-15H,6H2,1-4H3 |
InChI Key |
WKFUDLTXRQQGHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |
Origin of Product |
United States |
Mechanisms of Electron Transfer Involving Plastoquinol 1
Plastoquinol-1 in Photosystem II (PSII) Electron Acceptor Chemistry
Photosystem II, a multi-subunit protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria, catalyzes the light-driven oxidation of water and the reduction of plastoquinone (B1678516) to plastoquinol. usp.brwikipedia.orglibretexts.org This process is initiated by light-induced charge separation, leading to a series of electron transfer reactions that culminate in the formation of this compound. acs.org
Electron Transfer from Water Oxidation to the Plastoquinone Pool
The journey of electrons begins with the oxidation of water at the oxygen-evolving complex (OEC), a manganese-containing cluster within PSII. usp.brresearchgate.net This process releases electrons, protons, and molecular oxygen. The electrons are then transferred one by one through a series of redox cofactors, including the tyrosine residue Yz and the reaction center chlorophyll (B73375) P680, to a pheophytin molecule. usp.brpnas.org From pheophytin, the electron moves to a tightly bound plastoquinone molecule known as Qₐ. usp.brusp.br
The electron is then transferred from Qₐ to a second, exchangeable plastoquinone molecule at the Qᵦ site. usp.brresearchgate.net After two such electron transfers, the plastoquinone at the Qᵦ site has accepted two electrons and has taken up two protons from the stromal side of the thylakoid membrane, forming the fully reduced and mobile plastoquinol (PQH₂), which is then released into the plastoquinone pool within the thylakoid membrane. usp.brlibretexts.org This pool of mobile plastoquinol molecules serves as the electron carrier to the next component of the electron transport chain, the cytochrome b₆f complex. nih.govusp.br
Sequential Electron and Proton Transfer at Qₐ and Qᵦ Binding Sites
The reduction of plastoquinone at the Qᵦ site is a two-step process involving both electron and proton transfers. usp.brpnas.org The Qₐ site acts as a one-electron gate, accepting a single electron from pheophytin and transferring it to Qᵦ. pnas.orgnih.gov The Qᵦ site, in contrast, functions as a two-electron gate. usp.br
After the first electron transfer from Qₐ, a semiquinone anion (Qᵦ⁻) is formed and remains tightly bound to the Qᵦ site. nih.govresearchgate.net The arrival of a second electron from Qₐ leads to the formation of a doubly reduced plastoquinone. This is accompanied by the uptake of two protons from the stroma. usp.brpnas.org Quantum mechanical and molecular mechanical studies suggest that the first proton is transferred to Qᵦ⁻ from the protonated D1-His252 via D1-Ser264. pnas.org The second proton transfer likely involves D1-His215. pnas.org This sequential reduction and protonation result in the formation of the neutral, fully reduced plastoquinol (PQH₂ or this compound). acs.orgpnas.org
The kinetics of electron transfer from Qₐ⁻ to Qᵦ have been studied extensively. The time constant for this transfer is approximately 0.2–0.4 ms (B15284909) when the Qᵦ site is occupied by a plastoquinone molecule. researchgate.netacs.org
Formation and Release of this compound from PSII
The formation of this compound (PQH₂) at the Qᵦ site requires two successive photoreactions. nih.govresearchgate.net The intermediate semiquinone, Qᵦ⁻, is stable and remains bound to the Qᵦ site. nih.gov Following the second electron transfer and protonation, the resulting plastoquinol is released from the Qᵦ binding pocket and enters the mobile plastoquinone pool in the thylakoid membrane. pnas.orgpnas.org An oxidized plastoquinone molecule from the pool then binds to the vacant Qᵦ site, ready to accept the next pair of electrons. oup.com
Recent molecular dynamics simulations have shed light on the pathways for plastoquinone and plastoquinol exchange. researchgate.net These studies have identified multiple channels within the PSII complex that facilitate the diffusion of these molecules between the binding sites and the thylakoid membrane. researchgate.netresearchgate.net
Spectroscopic and Computational Insights into Quinone Binding Site Dynamics
Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, and computational modeling have provided detailed insights into the structure and dynamics of the Qₐ and Qᵦ binding sites. acs.orgnih.gov These studies have revealed the specific amino acid residues that interact with the plastoquinone molecules at these sites. nih.gov
For instance, at the Qₐ site, the plastoquinone interacts with residues of the D2 protein, including a hydrogen bond with D2-His214 and interactions with D2-Phe261. nih.gov The Qᵦ binding site is primarily formed by residues of the D1 protein, with hydrogen bonds between the keto-oxygens of the plastoquinone head group and D1-Ser264 and D1-His215. nih.gov
Computational studies have also been used to calculate the binding energies of plastoquinone at the different sites. The binding energies for Qₐ, Qᵦ, and a third proposed site, Q𝒸, were calculated to be -56.1 kcal/mol, -37.9 kcal/mol, and -30.1 kcal/mol, respectively, indicating the tight binding at the Qₐ site. scienceopen.com Furthermore, a novel quinone-binding site, termed the Qᴅ site, has been identified through X-ray crystallography. nih.gov
Redox Potential Determinations of Primary Plastoquinone Acceptors
The redox potentials (Eₘ) of the primary plastoquinone acceptors, Qₐ and Qᵦ, are critical for ensuring efficient electron transfer. acs.org Spectroelectrochemistry combined with FTIR spectroscopy has been instrumental in determining these values. nih.govpnas.org
The redox potential of Qₐ/Qₐ⁻ has been determined to be approximately -161 mV in the presence of bicarbonate and the herbicide DCMU. acs.org This value can be influenced by various factors, including the binding of herbicides and the integrity of the oxygen-evolving complex. acs.orgpnas.org For example, depletion of the Mn cluster can cause a significant upshift in the Eₘ of Qₐ. pnas.org
The redox potential of Qᵦ⁻/Qᵦ has been measured to be approximately +90 mV. nih.govpnas.org The difference in redox potential between Qₐ and Qᵦ provides the driving force for the forward electron transfer. pnas.org
Table 1: Redox Potentials of Primary Plastoquinone Acceptors in Photosystem II
| Redox Couple | Midpoint Potential (Eₘ) | Condition | Reference(s) |
|---|---|---|---|
| Qₐ/Qₐ⁻ | -161 mV | PSII with bicarbonate and DCMU | acs.org |
| Qₐ/Qₐ⁻ | -108 mV | Formate-treated PSII | acs.org |
| Qₐ/Qₐ⁻ | -189 mV | PSII with bromoxynil | acs.org |
| Qᵦ/Qᵦ⁻ | ~ +90 mV | Intact PSII | nih.govpnas.org |
| Qᵦ⁻/QᵦH₂ | ~ +40 mV | Intact PSII | pnas.org |
This compound Oxidation by the Cytochrome b₆f Complex
After its release from PSII, this compound diffuses through the thylakoid membrane to the cytochrome b₆f complex. nih.govusp.br This complex, also known as plastoquinol:plastocyanin oxidoreductase, catalyzes the oxidation of plastoquinol and the transfer of electrons to plastocyanin, a soluble copper-containing protein. nih.govbohrium.com
The oxidation of plastoquinol at the Qₒ site of the cytochrome b₆f complex is a bifurcated process, meaning the two electrons from plastoquinol follow different paths. nih.govnih.gov This process is described by the Q-cycle mechanism. nih.govwikipedia.org
One electron is transferred to the high-potential chain, which includes the Rieske iron-sulfur protein (ISP) and cytochrome f, and is ultimately passed to plastocyanin. nih.govnih.gov The second electron is transferred to the low-potential chain, involving two b-type hemes (b₆L and b₆H), and is used to reduce an oxidized plastoquinone molecule at the Qᵢ site on the stromal side of the membrane. nih.govnih.gov
This process results in the translocation of protons from the stroma to the thylakoid lumen, contributing to the proton motive force used for ATP synthesis. usp.brwikipedia.org The oxidation of plastoquinol by the cytochrome b₆f complex is considered the rate-limiting step in the linear electron transport chain between PSII and PSI. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | PQH₂ |
| Plastoquinone | PQ |
| Photosystem II | PSII |
| Cytochrome b₆f complex | Cyt b₆f |
| Pheophytin | Pheo |
| Dichlorophenyl-dimethylurea | DCMU |
| Bromoxynil | |
| Plastocyanin | Pc |
The Q-Cycle Mechanism in Chloroplasts
The cytochrome b6f complex operates via a "Q-cycle," a mechanism that couples electron transfer to the translocation of protons across the thylakoid membrane. wikipedia.orgexpasy.orgwikipedia.org This cycle involves the sequential oxidation of two this compound molecules at a specific binding site. wikipedia.org
The oxidation of this compound occurs at the Qo site of the cytochrome b6f complex, located on the lumenal side of the thylakoid membrane. researchgate.netresearchgate.net This process involves a bifurcated, or split, pathway for the two electrons released from each this compound molecule. expasy.orgresearchgate.netnih.gov
Upon binding to the Qo site, a this compound molecule is oxidized. One electron is transferred to a high-potential chain, while the other is directed to a low-potential chain. researchgate.netpurdue.edu This bifurcation is a critical feature of the Q-cycle, ensuring the efficient transfer of electrons and the establishment of a proton gradient. nih.gov
The bifurcated electron flow from this compound involves several key redox cofactors within the cytochrome b6f complex:
Rieske Iron-Sulfur Cluster: The first electron from the oxidation of this compound is transferred to the high-potential Rieske iron-sulfur [2Fe-2S] cluster. expasy.orgresearchgate.netpurdue.edu This initial transfer is an energy-requiring (endergonic) process. nih.gov From the Rieske center, the electron is then passed to cytochrome f. wikipedia.org
Heme bp and Heme bn: The second electron follows a low-potential path, first being transferred to heme bp (also referred to as heme bL) and then to heme bn (or heme bH). wikipedia.orgresearchgate.netpurdue.edu These two b-type hemes are located across the thylakoid membrane, facilitating the movement of the electron from the lumenal to the stromal side. researchgate.net The transfer of an electron from the resulting semiquinone to heme bp is an energy-releasing (exergonic) process. nih.gov
This intricate network of electron carriers ensures the directional flow of electrons through the complex. researchgate.net
The oxidation of this compound is tightly coupled to the movement of protons from the chloroplast stroma to the thylakoid lumen. researchgate.netresearcher.lifenih.gov For every two electrons that pass through the linear electron transport chain, four protons are translocated across the thylakoid membrane by the Q-cycle. wikipedia.org
Specifically, the oxidation of two this compound molecules at the Qo site releases a total of four protons into the lumen. wikipedia.org Concurrently, the reduction of a plastoquinone molecule at the Qi site on the stromal side consumes two protons from the stroma. researchgate.net This net translocation of protons generates a proton motive force, which is utilized by ATP synthase to produce ATP. nih.gov
Role of Heme b<sub>n</sub>, Heme b<sub>p</sub>, and Rieske Iron-Sulfur Cluster in Electron Flow
Interactions with Plastocyanin and Subsequent Electron Transfer to Photosystem I (PSI)
After passing through the high-potential chain of the cytochrome b6f complex, the electron is transferred to plastocyanin, a small, soluble copper-containing protein located in the thylakoid lumen. wikipedia.orgexpasy.orgpnas.org Plastocyanin acts as a mobile electron carrier, diffusing through the lumen to deliver the electron from the cytochrome b6f complex to Photosystem I. pnas.orgresearchgate.net
Chemical cross-linking studies have demonstrated a specific interaction between plastocyanin and a 19-kDa subunit of PSI, which facilitates the efficient transfer of the electron to the P700 reaction center of PSI. nih.gov This interaction is essential for completing the linear electron transport chain. researchgate.netnih.gov
This compound in Alternative Photosynthetic Electron Transport Pathways
In addition to the primary linear electron flow, this compound is also involved in alternative electron transport pathways that help to balance the ATP/NADPH ratio and protect the photosynthetic apparatus from damage under fluctuating environmental conditions. frontiersin.org
One significant alternative pathway is cyclic electron flow (CEF) around PSI. In this process, electrons from ferredoxin, a downstream acceptor from PSI, are transferred back to the plastoquinone pool, reducing it to this compound. wikipedia.orgusp.brnih.gov This this compound can then be re-oxidized by the cytochrome b6f complex, leading to additional proton translocation and ATP synthesis without the net production of NADPH. wikipedia.orgnih.gov
Another alternative route is chlororespiration , where this compound is oxidized by a plastid terminal oxidase (PTOX), transferring electrons to molecular oxygen to form water. nih.govresearchgate.netpnas.org This pathway can act as an electron sink, particularly when the acceptor side of PSI is limited, thus preventing the over-reduction of the photosynthetic electron transport chain. nih.govresearchgate.net
| Pathway | Key Function | Role of this compound |
| Linear Electron Flow | Production of ATP and NADPH | Electron and proton carrier from PSII to the cytochrome b6f complex. |
| Cyclic Electron Flow | ATP synthesis without NADPH production | Accepts electrons from ferredoxin to be re-oxidized by the cytochrome b6f complex. |
| Chlororespiration | Alternative electron sink, preventing over-reduction | Oxidized by plastid terminal oxidase (PTOX), transferring electrons to oxygen. |
Cyclic Electron Flow Around Photosystem I (CEF-PSI)
Cyclic electron flow (CEF) is a photosynthetic process that recycles electrons from the acceptor side of Photosystem I (PSI) back to the plastoquinone (PQ) pool. biorxiv.orgnih.gov This pathway generates a proton motive force (pmf) across the thylakoid membrane, driving the synthesis of ATP without the net production of NADPH. biorxiv.orgresearchgate.net this compound is a central intermediate in this process, as its oxidation by the cytochrome b6f complex contributes to the proton gradient. researchgate.net
Mechanisms of Plastoquinone Pool Reduction in CEF
In CEF, the reduction of the plastoquinone (PQ) pool to form this compound is the rate-limiting step. nih.govfrontiersin.org This reduction can occur through two primary pathways in higher plants: one is dependent on the PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE 1 (PGRL1) proteins, and the other involves the chloroplast NADH dehydrogenase-like (NDH) complex. biorxiv.orgoup.comnih.gov
The PGR5-PGRL1 pathway is considered the major route for CEF in C3 plants. oup.comnih.gov In this pathway, electrons are transferred from reduced ferredoxin (Fd), a downstream acceptor of PSI, to the PQ pool. oup.com The PGR5-PGRL1 complex is thought to function as a ferredoxin-plastoquinone reductase (FQR). researchgate.netoup.com This process is sensitive to the inhibitor antimycin A. nih.govoup.com The reduction of PQ by Fd is often the limiting factor for CEF activity. oup.com
The NDH-dependent pathway also facilitates the transfer of electrons to the PQ pool, contributing to its reduction. oup.com This complex is homologous to the mitochondrial Complex I and is thought to mediate electron flow from ferredoxin to plastoquinone. oup.com While considered a minor pathway in some C3 plants under optimal conditions, its role becomes more significant under certain stresses and in C4 plants. biorxiv.orgnih.gov A transient increase in chlorophyll fluorescence after turning off actinic light is indicative of electron flow from stromal donors to the PQ pool via the NDH complex. pnas.org
The redox state of the PQ pool is a critical determinant of CEF activity. A more oxidized PQ pool is required to accept electrons from ferredoxin, meaning that high rates of linear electron flow (LEF), which reduce the PQ pool via Photosystem II (PSII) activity, can diminish the rate of CEF. nih.govfrontiersin.org However, some level of PSII activity is necessary to maintain a proper redox poise for CEF to function optimally. nih.govfrontiersin.org The heterogeneity of the thylakoid membrane may allow for localized pools of oxidized PQ to be available for CEF even under high light conditions. nih.govfrontiersin.org
Regulation of ATP/NADPH Ratio Balancing
Photosynthetic linear electron flow (LEF) produces ATP and NADPH in a relatively fixed stoichiometric ratio of approximately 1.29. oup.comnih.gov However, the metabolic demands of the cell, particularly for the Calvin-Benson cycle and other biosynthetic pathways like photorespiration and nitrate (B79036) assimilation, often require a higher ATP to NADPH ratio. pnas.orgnih.gov
CEF provides a mechanism to generate additional ATP without producing NADPH, thereby balancing the ATP/NADPH ratio to meet metabolic needs. oup.comnih.govoup.com By recycling electrons around PSI, CEF contributes solely to the generation of the proton motive force (pmf) across the thylakoid membrane, which is then used by ATP synthase to produce ATP. frontiersin.orgfrontiersin.org
The demand for extra ATP, and thus the activation of CEF, changes with environmental conditions. For instance, under conditions of low CO2 and high light, photorespiration increases the demand for ATP. nih.gov Studies have shown that under high light, CEF activity increases as CO2 levels decrease, consistent with its role in supplying the extra ATP required for photorespiration. nih.gov In contrast, under low light conditions, the response of CEF to changes in ATP/NADPH demand is less pronounced. nih.gov
The regulation of the ATP/NADPH ratio is crucial, as an imbalance can lead to metabolic congestion and potential photodamage. oup.comosti.gov If ATP production is insufficient, the accumulation of ADP and inorganic phosphate (B84403) can lead to a decrease in the proton motive force. biorxiv.org Conversely, if NADPH consumption is limited, the accumulation of reduced ferredoxin can stimulate CEF to increase the ATP/NADPH ratio. oup.com
Proposed Ferredoxin:Plastoquinone Reductase and Alternative Electron Entry Points
The precise mechanism for the transfer of electrons from ferredoxin (Fd) to the plastoquinone (PQ) pool in the major CEF pathway has been a subject of extensive research. A key enzyme, termed ferredoxin-plastoquinone reductase (FQR), has been proposed to catalyze this reaction. researchgate.netnih.gov
The PGRL1 protein, in a complex with PGR5, is now considered to be the elusive FQR. researchgate.net Evidence suggests that PGRL1 can accept electrons from ferredoxin in a PGR5-dependent manner and subsequently reduce quinones in a process that is sensitive to the inhibitor antimycin A. researchgate.net The ferredoxin:NADP(H) oxidoreductase (FNR) has also been implicated in this pathway, potentially interacting with the PGRL1 protein. elifesciences.org
The other major entry point for electrons into the PQ pool during CEF is via the chloroplast NADH dehydrogenase-like (NDH) complex. oup.com This large, multi-subunit complex is homologous to the mitochondrial respiratory Complex I and is capable of reducing the PQ pool. oup.comnih.gov Recent studies indicate that the chloroplast NDH complex functions as a ferredoxin-plastoquinone reductase, using reduced ferredoxin as its electron donor rather than NADPH. annualreviews.org The NDH-dependent pathway is generally considered a minor route in C3 plants but is crucial for C4 photosynthesis. biorxiv.org
The cytochrome b6f complex itself has also been proposed as a point of electron entry. In a modified Q-cycle, it is suggested that electrons from ferredoxin could be transferred to the plastoquinone bound at the Qi site of the cytochrome b6f complex, potentially mediated by heme cn. researchgate.net
Chlororespiration and this compound Turnover
Chlororespiration is a respiratory electron transport chain located in the thylakoid membranes of chloroplasts that involves the non-photochemical reduction and oxidation of the plastoquinone pool, leading to oxygen consumption. researchgate.net This process is mechanistically linked to the turnover of this compound. researchgate.net
The key enzymes involved in chlororespiration are the plastid-encoded NAD(P)H dehydrogenase (NDH) complex and the nucleus-encoded plastid terminal oxidase (PTOX). researchgate.net The NDH complex reduces plastoquinone to this compound using NAD(P)H or other reduced stromal compounds as electron donors. nih.govroyalsocietypublishing.org Subsequently, PTOX, a plastoquinol-oxygen oxidoreductase, oxidizes this compound back to plastoquinone, transferring the electrons to molecular oxygen to form water. nih.govnih.gov
While the electron flux through chlororespiration is generally considered minor in non-stressed plants, its activity is significantly enhanced under various abiotic stress conditions such as high light, drought, and temperature extremes. researchgate.net Under these conditions, chlororespiration acts as a safety valve, preventing the over-reduction of the plastoquinone pool and mitigating the production of reactive oxygen species (ROS). researchgate.net For example, PTOX-dependent electron drainage can account for a substantial portion of the total electron flow from Photosystem II under salt stress. researchgate.net
The localization and activity of PTOX can be regulated. It may associate with the thylakoid membrane under high illumination and can move from the stroma lamellae to the grana stacks, which increases its access to its substrate, this compound, thereby enhancing its turnover rate. researchgate.net In some organisms, like the green alga Chlamydomonas reinhardtii, PTOX activity is critical for growth under intermittent light conditions by controlling the redox state of the plastoquinone pool during dark periods. ibpc.fr
Pseudocyclic Electron Flow Pathways
Pseudocyclic electron flow, also known as the water-water cycle or the Mehler reaction, is an electron transport pathway where electrons from Photosystem I (PSI) are transferred to molecular oxygen. researchgate.netoup.com This process involves the reduction of oxygen to a superoxide (B77818) radical by the electron acceptors on the acceptor side of PSI. oup.comusp.br The superoxide is then detoxified to water through the action of superoxide dismutase and ascorbate (B8700270) peroxidase. oup.com
This pathway, like linear and cyclic electron flow, contributes to the generation of a proton gradient across the thylakoid membrane, which can be used for ATP synthesis. usp.br However, unlike linear electron flow, it does not result in the net production of NADPH. researchgate.net
This compound is involved in this pathway as an intermediate in the linear electron transport chain that delivers electrons to PSI. Electrons originating from the splitting of water at Photosystem II (PSII) reduce plastoquinone to this compound. researchgate.net This this compound is then oxidized by the cytochrome b6f complex, and the electrons are eventually passed to PSI. researchgate.net When the consumption of NADPH by the Calvin cycle is limited, electrons at the acceptor side of PSI can be diverted to oxygen, initiating the pseudocyclic pathway. oup.com This acts as an alternative electron sink, preventing the over-reduction of the photosynthetic electron transport chain. usp.br
Data Tables
Table 1: Key Electron Transfer Pathways Involving this compound
| Pathway | Key Enzymes/Complexes | Electron Donor for PQ Reduction | Final Electron Acceptor | Primary Function |
| Cyclic Electron Flow (PGR5/PGRL1) | PSI, Cytochrome b6f, PGRL1/PGR5 (FQR) | Ferredoxin | Plastoquinone | ATP synthesis, ATP/NADPH balancing |
| Cyclic Electron Flow (NDH) | PSI, Cytochrome b6f, NDH Complex | Ferredoxin | Plastoquinone | ATP synthesis, ATP/NADPH balancing, Stress tolerance |
| Chlororespiration | NDH Complex, Plastid Terminal Oxidase (PTOX) | NAD(P)H | Oxygen | Redox homeostasis, Stress tolerance |
| Pseudocyclic Electron Flow | PSII, Cytochrome b6f, PSI | Water (via PSII) | Oxygen | ATP synthesis, Photoprotection |
Table 2: Comparison of Electron Flow Pathways
| Feature | Linear Electron Flow (LEF) | Cyclic Electron Flow (CEF) | Chlororespiration | Pseudocyclic Electron Flow |
| Net NADPH Production | Yes | No | No | No |
| Net O₂ Evolution | Yes | No | No (O₂ consumed) | No (O₂ consumed and produced) |
| Proton Pumping | Yes | Yes | Yes | Yes |
| Photosystems Involved | PSII and PSI | PSI only | None (non-photochemical) | PSII and PSI |
| Primary Role | ATP and NADPH synthesis | ATP/NADPH ratio balancing | Redox poising, stress response | Photoprotective electron sink |
Plastoquinol 1 in Photosynthetic Regulation and Signaling
Plastoquinol-1 as a Central Redox Sensor in Chloroplasts
The concentration of this compound within the thylakoid membrane serves as a direct indicator of the photosynthetic apparatus's operational status. This allows the chloroplast to perceive and respond to changes in light conditions and electron flow, ensuring optimal photosynthetic efficiency and minimizing potential damage from excess light energy.
Sensing of Electron Flux Perturbations and Light Intensity Changes
This compound is a key sensor of the redox state of the plastoquinone (B1678516) (PQ) pool, which is a central component of the photosynthetic electron transport chain connecting photosystem II (PSII) and photosystem I (PSI). nih.gov The balance between the rate of electron release from PSII and the rate of electron uptake by PSI determines the reduction level of the PQ pool. nih.govoup.com When light intensity increases, particularly light that preferentially excites PSII, the rate of electron flow from PSII to the PQ pool exceeds the rate of electron removal by PSI. mdpi.com This leads to an accumulation of reduced plastoquinone, or plastoquinol. plos.org
This change in the plastoquinol/plastoquinone ratio is a direct signal of a perturbation in the electron flux. nih.gov The photosynthetic apparatus uses this signal to initiate adaptive responses. For instance, an over-reduction of the PQ pool under high light can lead to the production of reactive oxygen species (ROS), which can damage the photosynthetic machinery. pnas.org The sensing of increased plastoquinol levels allows the plant to activate photoprotective mechanisms to dissipate excess light energy. Conversely, under low light conditions, an oxidized PQ pool signals the need to optimize light harvesting. The size of the photoactive PQ pool in the thylakoids appears to be tightly regulated and does not significantly change with varying light intensities during growth, suggesting a fixed amount is optimal for interaction with PSII. researchgate.net
Role in Chloroplast-to-Nucleus Retrograde Signaling
The redox state of the plastoquinone pool, and therefore the concentration of plastoquinol, is a primary source of information for chloroplast-to-nucleus retrograde signaling. oup.comnih.gov This communication pathway allows the chloroplast to influence the expression of nuclear genes that encode for chloroplast-localized proteins, ensuring that the composition of the photosynthetic apparatus is matched to the prevailing environmental conditions. nih.govresearchgate.net
Changes in the PQ redox state trigger signaling cascades that modulate the transcription of photosynthesis-associated nuclear genes (PhANGs). researchgate.net For example, a reduced PQ pool can lead to the repression of genes encoding components of the light-harvesting antennae, thereby reducing the amount of light energy absorbed. plos.org While the precise nature of the signaling molecules that travel from the chloroplast to the nucleus is still under investigation, several candidates have been proposed, including tetrapyrroles and products of photosynthesis. nih.govfrontiersin.org
The Chloroplast Sensor Kinase (CSK) is a key component in this signaling pathway, acting as a sensor of the PQ redox state to regulate the transcription of chloroplast genes for the reaction centers of both photosystems. plos.org However, research indicates that CSK operates independently of the STN7 kinase involved in state transitions, suggesting the existence of discrete redox signaling pathways for long-term acclimation (photosystem stoichiometry adjustment) and short-term responses (state transitions). plos.org Another protein, NPR1, has been identified as a potential hub in retrograde signaling, translocating from the chloroplast to the nucleus in a redox-dependent manner under stress conditions to modulate gene expression for adaptive responses. biorxiv.orgbiorxiv.org
This compound-Mediated Regulation of Protein Phosphorylation
This compound plays a pivotal role in regulating the phosphorylation of key thylakoid proteins, a mechanism that is central to the short-term acclimation of the photosynthetic apparatus to changes in light quality and quantity. This regulation is primarily achieved through the activation of specific protein kinases.
Activation of Thylakoid Protein Kinases (e.g., STN7 Kinase)
The accumulation of plastoquinol in the thylakoid membrane directly leads to the activation of the STN7 protein kinase (and its ortholog Stt7 in Chlamydomonas reinhardtii). mdpi.comoup.com This activation is a critical step in initiating a cascade of events that rebalances the excitation energy between PSII and PSI. plos.orgnih.gov The mechanism of activation involves the binding of plastoquinol to the Qo site of the cytochrome b6f complex. plos.orgoup.comembopress.org This binding event is thought to induce a conformational change in the cytochrome b6f complex, which in turn activates the associated STN7 kinase. embopress.org
Research has shown that the STN7 kinase contains conserved cysteine residues that are essential for its activity, suggesting that its regulation is also tied to the redox state of the chloroplast. oup.comnih.gov Specifically, the formation of a disulfide bridge between these cysteines is critical for kinase function. nih.gov While the redox state of the PQ pool is the primary activator, other factors, such as the ferredoxin-thioredoxin system, can inactivate the kinase under high light conditions. plos.org
Control of Light-Harvesting Complex II (LHCII) Phosphorylation and State Transitions
Once activated, the STN7 kinase phosphorylates specific threonine residues on the mobile pool of the major light-harvesting complex II (LHCII). mdpi.commdpi.com This phosphorylation event is the molecular switch that triggers "state transitions," a short-term mechanism for redistributing absorbed light energy between the two photosystems. mdpi.compublish.csiro.au
| Condition | PQ Pool Redox State | STN7 Kinase Activity | LHCII Phosphorylation | Antenna Association |
| State 2 Light (favors PSII) | Reduced | Active | High | Mobile LHCII moves to PSI |
| State 1 Light (favors PSI) | Oxidized | Inactive | Low | Mobile LHCII associates with PSII |
Kinase Deactivation Mechanisms and Dependence on this compound at the Qo Site
Studies have demonstrated that the kinase activity is directly correlated with the occupancy of the Qo site by plastoquinol. nih.govembopress.org Even a single turnover flash of light that excites PSI can be sufficient to withdraw an electron from the plastoquinol bound at the Qo site, leading to a rapid deactivation of the kinase. nih.gov This highlights the exquisite sensitivity of the system to the redox state of this specific plastoquinol molecule.
Mutational studies that alter the Qo pocket of the cytochrome b6f complex, thereby preventing plastoquinol binding, have confirmed the absolute requirement of this interaction for LHCII kinase activation. embopress.orgnih.gov In such mutants, the cells are locked in state 1, unable to phosphorylate LHCII even under conditions that would normally lead to a highly reduced PQ pool. nih.gov This provides direct evidence that it is not the general redox state of the entire PQ pool, but specifically the presence of plastoquinol at the Qo site, that controls the activity of the STN7 kinase and, consequently, state transitions. embopress.orgillinois.edu
This compound Involvement in Reactive Oxygen Species (ROS) Metabolism and Signaling
This compound, the reduced form of plastoquinone-1, plays a pivotal role that extends beyond its function as an electron carrier in the photosynthetic transport chain. It is deeply integrated into the complex network of reactive oxygen species (ROS) metabolism and signaling within the chloroplast. Its chemical nature allows it to act as both a potent antioxidant and a modulator of ROS production pathways, thereby influencing cellular responses to environmental cues, particularly light stress.
Antioxidant Functions of this compound in Mitigating Photooxidative Stress
Under conditions of high light intensity, the photosynthetic apparatus is prone to producing excessive levels of ROS, leading to photooxidative stress. This compound functions as a crucial lipid-soluble antioxidant, protecting cellular components from oxidative damage.
Research has demonstrated that plants actively synthesize significant quantities of plastoquinol during acclimation to high light. For instance, in Arabidopsis thaliana, exposure to excess light energy leads to a rapid consumption of the existing plastoquinone pool, followed by a progressive increase in its concentration as the plant acclimates. nih.gov This response highlights its role in photoprotection. Studies using Arabidopsis mutants overexpressing the SPS1 gene, which is involved in plastoquinone biosynthesis, have shown a specific accumulation of plastoquinone-9 and its derivative, plastochromanol-8. These modified plants exhibited significantly greater resistance to photooxidative stress, with reduced leaf bleaching, decreased lipid peroxidation, and less photoinhibition of photosystem II (PSII) under high light conditions. nih.gov This enhanced tolerance is directly linked to the increased capacity for plastoquinone biosynthesis. nih.gov
The antioxidant activity of the reduced form, plastoquinol, is comparable to or even higher than that of other well-known lipid-soluble antioxidants like tocopherols (B72186). oup.com It effectively scavenges toxic oxygen species generated within the thylakoid membranes, thereby preventing lipid peroxidation. oup.comfrontiersin.org Its protective functions are essential for maintaining the integrity and function of the photosynthetic machinery under stressful light conditions. rjpbr.comnih.gov
Table 1: Research Findings on the Antioxidant Role of Plastoquinol
| Finding | Organism/System | Stress Condition | Key Outcome | Reference(s) |
| Increased Synthesis | Arabidopsis thaliana | High Light Acclimation | Over tenfold increase in plastoquinol levels, enhancing antioxidant capacity. | |
| Enhanced Phototolerance | Arabidopsis thaliana (SPS1-overexpressing) | Excess Light | Reduced leaf bleaching, lipid peroxidation, and PSII photoinhibition. | nih.gov |
| Lipid Peroxidation Inhibition | Isolated Spinach Thylakoids | Strong Illumination | Reduced form (plastoquinol) acts as an effective scavenger of toxic oxygen species. | frontiersin.org |
| General Antioxidant Function | Plants | Various Stress Conditions | Plastoquinone content increases under most stress conditions, protecting the photosynthetic apparatus. | rjpbr.com |
Interaction with Superoxide (B77818) and Hydrogen Peroxide Formation Pathways
This compound is directly involved in the metabolic pathways of two significant ROS: superoxide anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). The plastoquinone pool has a dual function in this context: it participates in both the generation and the scavenging of these reactive species. nih.gov
Plastosemiquinone, the partially reduced and unstable intermediate, can reduce molecular oxygen (O₂) to form superoxide. nih.govmdpi.com Subsequently, the fully reduced plastoquinol can reduce the newly formed superoxide to hydrogen peroxide. nih.govoup.comresearchgate.net This second reaction not only serves to scavenge the highly reactive superoxide radical but also produces H₂O₂, a more stable ROS that functions as a critical signaling molecule in various cellular processes, including plant defense responses. nih.govoup.comnih.govfrontiersin.org
Therefore, the plastoquinol/plastoquinone pool acts as a modulator of the ROS landscape within the chloroplast. The interaction of superoxide, produced at photosystem I (PSI), with reduced plastoquinol is proposed as a mechanism for generating a hydrogen peroxide signal that communicates the redox state of the photosynthetic electron transport chain. researchgate.net This intricate interplay highlights how this compound is not merely a passive antioxidant but an active participant in the production and conversion of ROS, linking the physical process of electron transport to the initiation of cellular signaling cascades. researchgate.net
Table 2: this compound Interactions with ROS Pathways
| Interaction | Reactant(s) | Product(s) | Significance | Reference(s) |
| Superoxide Formation | Plastosemiquinone + O₂ | Superoxide (O₂•⁻) | Generation of a primary ROS. | nih.govmdpi.com |
| Hydrogen Peroxide Formation | Plastoquinol + O₂•⁻ | Hydrogen Peroxide (H₂O₂) | Scavenging of superoxide and generation of a key signaling molecule. | nih.govoup.comresearchgate.net |
| General ROS Interaction | Plastoquinol Pool | Various ROS | Can react with superoxide anion radicals and singlet oxygen. | mdpi.com |
Transcriptional and Post-Transcriptional Regulatory Effects Modulated by this compound Redox State
The redox state of the plastoquinone pool, representing the relative amounts of oxidized plastoquinone and reduced this compound, serves as a critical sensor and regulator of gene expression within the chloroplast and influences nuclear gene expression. nih.govusp.br This regulatory mechanism ensures that the composition of the photosynthetic apparatus is adjusted to match environmental conditions, particularly changes in light quality and quantity. nih.govjfallen.org
The control primarily affects the transcription of chloroplast genes encoding the core reaction center proteins of PSI and PSII. nih.govplos.org This regulation operates through a complementary system:
Reduced Plastoquinol: An accumulation of plastoquinol (a reduced PQ pool), which occurs when PSII is overexcited relative to PSI, induces the transcription of PSI genes (e.g., psaA, psaB) and represses the transcription of PSII genes. nih.govnih.gov
Oxidized Plastoquinone: An oxidized PQ pool, resulting from the over-excitation of PSI, leads to the repression of PSI genes and the induction of PSII genes (e.g., psbA). nih.govjfallen.orgnih.gov
This transcriptional control helps to adjust the stoichiometry of the two photosystems, counteracting the imbalance in electron transport that caused the initial change in the PQ pool's redox state. nih.govnih.gov
A key component of this signaling pathway is the Chloroplast Sensor Kinase (CSK) , a bacterial-type sensor kinase that directly senses the redox state of plastoquinone. jfallen.orgplos.org CSK is activated by oxidized plastoquinone, leading to its autophosphorylation. plos.orgnih.gov The CSK-mediated signaling pathway is thought to involve interactions with other proteins, such as the sigma factor SIG-1, to specifically regulate the transcription at the promoters of photosystem genes. nih.gov This redox signaling pathway is a fundamental mechanism for the long-term acclimation of the photosynthetic machinery. nih.gov
Furthermore, the redox state of the plastoquinone pool has been implicated in regulating the expression of certain nuclear-encoded genes, such as the cab genes that code for the light-harvesting chlorophyll (B73375) a/b binding proteins (LHCII), demonstrating a retrograde signaling pathway from the chloroplast to the nucleus. usp.brnih.gov
Table 3: Regulatory Effects of this compound Redox State on Gene Expression
| Redox State | Effect on PS I Genes (e.g., psaA, psaB) | Effect on PS II Genes (e.g., psbA) | Key Mediator | Reference(s) |
| Reduced (High Plastoquinol) | Transcription Induced | Transcription Repressed | - | nih.govnih.gov |
| Oxidized (Low Plastoquinol) | Transcription Repressed | Transcription Induced | Chloroplast Sensor Kinase (CSK) | nih.govplos.orgnih.gov |
Metabolic Pathways and Regulation of Plastoquinol 1
Biosynthesis of Plastoquinol-9 (B116176)
The synthesis of plastoquinol-9 (PQ-9) is a complex process involving the convergence of two major metabolic pathways to create its distinct aromatic head group and isoprenoid side chain.
The isoprenoid side chain of plastoquinol is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. researchgate.netkit.edu This pathway operates within the plastids of plant cells. frontierspartnerships.orgnih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP), a reaction catalyzed by DOXP synthase (DXS). nih.gov Through a series of subsequent enzymatic steps, DOXP is converted into the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontierspartnerships.orgnih.gov These C5 units are the fundamental precursors for the synthesis of all plastid-derived isoprenoids, including carotenoids, the phytol (B49457) tail of chlorophyll (B73375), and the lengthy side chain of plastoquinone (B1678516). researchgate.netkit.edufrontierspartnerships.org
The aromatic head group of plastoquinol is derived from the amino acid tyrosine via the homogentisate (B1232598) (HGA) pathway. wikipedia.orgnih.gov Tyrosine is converted to 4-hydroxyphenylpyruvate (HPP), which is then acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) to form HGA. oup.comnih.gov This HGA serves as the aromatic precursor for both plastoquinone and tocochromanol (Vitamin E) biosynthesis. oup.commdpi.com
The isoprenoid side chain is assembled by Solanesyl Diphosphate Synthase (SPS). This enzyme catalyzes the sequential condensation of eight IPP molecules with one DMAPP molecule to form the C45 isoprenoid chain, solanesyl diphosphate (SPP). mdpi.comfrontiersin.org In the model plant Arabidopsis thaliana, there are two paralogous genes, AtSPS1 and AtSPS2, that encode for plastid-targeted solanesyl diphosphate synthases responsible for assembling the PQ-9 side chain. mdpi.comnih.gov
The final assembly of plastoquinol involves the condensation of the HGA head group and the SPP side chain. This crucial step is catalyzed by the enzyme homogentisate solanesyltransferase (HST). mdpi.comscispace.com The product of this reaction, 2-methyl-6-solanesyl-1,4-benzoquinol, undergoes a final methylation step, catalyzed by a methyltransferase, to yield the reduced, active form, plastoquinol-9 (PQH2-9). wikipedia.orgmdpi.com
Table 1: Key Enzymes in Plastoquinol-9 Biosynthesis
| Enzyme | Abbreviation | Pathway | Function |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | MEP Pathway | Catalyzes the initial step in the MEP pathway, forming DOXP from pyruvate and glyceraldehyde 3-phosphate. nih.gov |
| 4-hydroxyphenylpyruvate dioxygenase | HPPD | Homogentisate Pathway | Converts 4-hydroxyphenylpyruvate to homogentisate (HGA). oup.comnih.gov |
| Solanesyl Diphosphate Synthase | SPS | Isoprenoid Synthesis | Synthesizes the C45 solanesyl diphosphate (SPP) side chain from IPP and DMAPP. mdpi.comfrontiersin.org |
| Homogentisate Solanesyltransferase | HST | Plastoquinol Synthesis | Condenses homogentisate (HGA) and solanesyl diphosphate (SPP). mdpi.comscispace.com |
| 2-methyl-6-prenyl-1,4-benzoquinol Methyltransferase | MT | Plastoquinol Synthesis | Catalyzes the final methylation step to form plastoquinol-9. mdpi.commdpi.com |
The biosynthesis of plastoquinol is under tight genetic control. Several key genes encoding the enzymes of the pathway have been identified, particularly in Arabidopsis thaliana.
The synthesis of the solanesyl side chain is governed by two genes, AtSPS1 (At1g78510) and AtSPS2 (At1g17050), which encode the two solanesyl diphosphate synthase enzymes. nih.gov The condensation of the side chain with the homogentisate head group is catalyzed by homogentisate solanesyltransferase, which is encoded by the AtHST gene (At3g11950). scispace.com Mutations in this gene, previously known as the pds2 mutant, lead to a deficiency in plastoquinone accumulation. scispace.com
Recent research has also identified regulatory proteins that are essential for the process. Fibrillin 5 (FBN5) has been shown to be required for PQ-9 biosynthesis through its direct physical interaction with both SPS1 and SPS2 in the chloroplast. nih.gov This interaction is believed to stabilize the SPS enzymes or facilitate the channeling of the solanesyl diphosphate substrate. nih.gov
Table 2: Genetic Determinants for Plastoquinol-9 Synthesis in Arabidopsis
| Gene Locus | Gene Name | Encoded Protein | Function in PQ-9 Synthesis |
| At1g78510 | AtSPS1 | Solanesyl Diphosphate Synthase 1 | Assembles the C45 isoprenoid side chain. nih.gov |
| At1g17050 | AtSPS2 | Solanesyl Diphosphate Synthase 2 | Assembles the C45 isoprenoid side chain. mdpi.com |
| At3g11950 | AtHST | Homogentisate Solanesyltransferase | Condenses HGA head group with the isoprenoid side chain. scispace.com |
| At4g04090 | FBN5 | Fibrillin 5 | Interacts with and is essential for SPS function. nih.gov |
Condensation Reactions and Key Enzymatic Steps (e.g., Homogentisate Pathway, Solanesyl Diphosphate Synthase)
Turnover, Distribution, and Transport of Plastoquinol-1 Pool
The total plastoquinol pool within the chloroplast is not homogenous but is distributed between different compartments, reflecting its diverse roles in both photosynthesis and stress protection.
The plastoquinol pool is dynamically partitioned between two main locations within the chloroplast: the thylakoid membranes and lipid droplets known as plastoglobules. oup.com The thylakoid-bound pool is considered the "photoactive" fraction, participating directly in photosynthetic electron transport between photosystem II and the cytochrome b6f complex. oup.comresearchgate.net
A significant portion, often 60-70% of the total plastoquinol, resides in plastoglobules. researchgate.netnih.gov This fraction is considered "non-photoactive" and serves as a storage reservoir. oup.comoup.com Plastoglobules are physically attached to the thylakoid membrane, which may facilitate the diffusion of lipid-soluble molecules between the two compartments. frontiersin.org Under conditions of high light stress, which can lead to oxidative damage, the level of plastoquinol increases dramatically, with the excess accumulating in plastoglobules. oup.comnih.govoup.com This reservoir can then be mobilized to replenish the thylakoid pool as it is consumed in its role as an antioxidant, scavenging reactive oxygen species. oup.comoup.com
Plastoquinol metabolism is intricately linked with that of other essential prenyl lipids, particularly tocochromanols (vitamin E) and plastochromanol-8 (PC-8). This connection exists at multiple levels, from shared precursors to enzymatic conversions.
Both plastoquinol and tocopherols (B72186) are synthesized from the same aromatic precursor, homogentisate (HGA). mdpi.com This creates a metabolic branch point where HGA can be directed towards either pathway. Furthermore, plastoquinol itself is a direct substrate for the synthesis of plastochromanol-8. The enzyme tocopherol cyclase (encoded by the VTE1 gene) catalyzes the cyclization of the reduced plastoquinol-9 head group to form the chromanol ring of PC-8. oup.comnih.govoup.com PC-8, like tocopherols and plastoquinol, is a potent lipid-soluble antioxidant. nih.govbibliotekanauki.pl
Under high light stress, plants not only synthesize large amounts of plastoquinol but also convert it to plastochromanol, which accumulates in leaves. nih.gov This interplay highlights a coordinated antioxidant system where the plastoquinol pool serves not only as a primary protectant but also as the precursor for another important antioxidant molecule. oup.comresearchgate.net
Environmental Control of this compound Biosynthesis and Pool Size
The biosynthesis of this compound and the regulation of the total plastoquinone (PQ) pool, which includes its reduced form, plastoquinol, are intricately linked to environmental conditions. Plants and other photosynthetic organisms must constantly adjust their photosynthetic apparatus to cope with fluctuations in their surroundings, such as changes in light, temperature, and nutrient availability. frontiersin.org The redox state of the PQ pool itself serves as a crucial sensor and signaling hub, initiating acclimation responses that range from short-term physiological adjustments to long-term changes in gene expression. frontiersin.orgoup.com This environmental control ensures a balance between efficient energy capture and the prevention of photo-oxidative damage when metabolic capacity is exceeded. frontiersin.org
Light Intensity
Light is the most direct and significant environmental factor regulating the plastoquinol pool. While necessary for photosynthesis, excessive light can lead to an over-reduction of the photosynthetic electron transport chain and the production of damaging reactive oxygen species (ROS). researchgate.net To counteract this, plants have evolved mechanisms to adjust the size and composition of their antioxidant pools.
High light stress has been shown to be a powerful stimulus for the synthesis of plastoquinol, which functions as a potent lipid-soluble antioxidant. nih.govoup.com Research on Arabidopsis thaliana has demonstrated that acclimation to high light conditions can induce a more than tenfold increase in the level of plastoquinol. nih.govoup.com This dramatic increase is largely attributed to the photochemically non-active fraction of plastoquinol, which is stored in lipid droplets within the chloroplasts called plastoglobuli. nih.govoup.com This stored plastoquinol acts as a reserve antioxidant, protecting cellular components from oxidative damage. oup.com The redox state of the PQ pool is a key signal in this process; high light favors the excitation of Photosystem II (PSII), leading to a more reduced PQ pool, which triggers downstream responses, including the repression of genes encoding light-harvesting complex proteins (Lhcb) to reduce light absorption. oup.comfrontiersin.org
Table 1: Research Findings on the Effect of Light Intensity on this compound/Plastoquinone Pool
| Environmental Factor | Organism/System | Observed Effect on this compound/PQ Pool | Research Finding/Mechanism | Citation(s) |
|---|---|---|---|---|
| High Light Stress | Arabidopsis thaliana | >10-fold increase in plastoquinol levels. | Synthesis of a photochemically non-active plastoquinol fraction stored in plastoglobuli for antioxidant action. | nih.govoup.com |
| High Light Stress | Higher Plants | Increased ratio of PQ pool to chlorophyll. | Structural reorganization of chloroplasts under high light, which have fewer grana and less antenna chlorophyll per electron transport chain. | oup.com |
| High PSII Excitation Pressure (e.g., High Light) | Higher Plants | PQ pool becomes more reduced. | Activates LHCII kinase, leading to state transitions and repression of nuclear Lhcb gene expression to reduce light absorption. | oup.com |
| Saturating Light | Higher Plants | Increased plastoquinol concentration. | The rate of PQ reduction by PSII exceeds the rate of plastoquinol oxidation, potentially activating the plastid terminal oxidase (PTOX) as a safety valve. | frontiersin.org |
| Abrupt Darkness | Pea (Pisum sativum) Thylakoids | Oxidation of the reduced PQ pool. | Oxidation occurs via multiple pathways, including the activity of the cytochrome b6f complex, plastid terminal oxidase (PTOX), and reactions with H2O2 generated during illumination. | mdpi.com |
Temperature
Temperature significantly influences the enzymatic reactions of photosynthesis, particularly the Calvin-Benson cycle. frontiersin.org Consequently, both low and high temperatures can create an imbalance between light energy capture and its utilization, thereby affecting the redox state of the plastoquinol pool. oup.comresearchgate.net
Low temperatures can mimic the effects of high light. By slowing down the enzymatic reactions of carbon fixation, a primary sink for the ATP and NADPH produced by the light reactions, low temperatures lead to a feedback limitation on the photosynthetic electron transport chain. frontiersin.orgoup.com This results in an increase in the excitation pressure on PSII and a more reduced plastoquinol pool. oup.com
Conversely, high temperatures can directly damage components of the photosynthetic machinery, including PSII and the enzyme Rubisco, impairing electron flow and altering the PQ pool's redox balance. researchgate.net Acclimation to different growth temperatures modulates the kinetics of electron transport. Studies in winter wheat have shown that the optimal temperature for electron transfer from plastoquinol to Photosystem I (PSI) shifts depending on the acclimation temperature, suggesting adjustments in the composition and fluidity of the thylakoid membrane where plastoquinol resides. nih.gov In garden cress (Lepidium sativum), plants grown at low temperatures exhibited an increased rate of plastoquinol oxidation in the dark, indicating specific metabolic adjustments to preserve photosynthetic function. frontiersin.org
Table 2: Research Findings on the Effect of Temperature on this compound/PQ Pool
| Environmental Factor | Organism/System | Observed Effect on this compound/PQ Pool | Research Finding/Mechanism | Citation(s) |
|---|---|---|---|---|
| Low Temperature | Higher Plants | Increased reduction state of the PQ pool. | Mimics high light by slowing Calvin cycle enzymes, causing feedback limitation of electron transport and increased PSII excitation pressure. | oup.com |
| High Temperature | Plants (General) | Altered redox state of the PQ pool. | Heat stress impairs PSII, the oxygen-evolving complex, and Rubisco, disrupting the balance of the electron transport chain. | researchgate.net |
| Acclimation to Different Temperatures (15°C, 25°C, 35°C) | Winter Wheat (Triticum aestivum) | The optimal temperature for plastoquinol oxidation shifts. | Suggests modulation of thylakoid membrane fluidity or composition, which affects the mobility and reaction kinetics of plastoquinol. | nih.gov |
| Growth at Low Temperature (10°C) | Garden Cress (Lepidium sativum) | Increased rate of plastoquinone re-oxidation in the dark. | Indicates specific acclimation involving changes in thylakoid membrane composition to maintain electron transport efficiency. | frontiersin.org |
Carbon Dioxide (CO₂) Availability
The availability of CO₂ is a critical determinant of the rate of carbon fixation. When CO₂ levels are low, the Calvin-Benson cycle slows, reducing the demand for ATP and NADPH. frontiersin.org This limitation of a major metabolic sink for electrons leads to a backup in the photosynthetic electron transport chain, resulting in a more reduced plastoquinol pool. frontiersin.orgoup.com This reduced state acts as a signal to down-regulate light-harvesting activities. oup.com
However, the regulatory network is complex. Modeling studies have also predicted that under combined conditions of low CO₂ and high light, photoprotective mechanisms such as non-photochemical quenching (NPQ) are strongly induced. oup.com This process dissipates excess energy as heat and is driven by a high proton motive force, which can, in turn, lead to a more oxidized plastoquinol pool, highlighting the intricate balance between different regulatory pathways. oup.com
Nutrient Availability
Nutrient deficiencies can severely impact photosynthesis and, as a result, the plastoquinol pool. Phosphorus (P) is a key component of ATP, and P deficiency directly inhibits the activity of ATP synthase in the chloroplast. oup.com This inhibition leads to the accumulation of protons in the thylakoid lumen (lumen acidification). The high proton gradient slows the oxidation of plastoquinol by the cytochrome b₆f complex, a process known as photosynthetic control, which causes the PQ pool to become highly reduced. oup.comfrontiersin.org
Table 3: Research Findings on the Effect of Nutrient Status on this compound/PQ Pool
| Environmental Factor | Organism/System | Observed Effect on this compound/PQ Pool | Research Finding/Mechanism | Citation(s) |
|---|---|---|---|---|
| Phosphorus (P) Deficiency | Barley (Hordeum vulgare) | Highly reduced PQ pool. | P deficiency inhibits ATP synthase, causing lumen acidification, which in turn inhibits the oxidation of plastoquinol by the cytochrome b6f complex. | oup.com |
| Nitrogen/Sulfur Deficiency | Plants (General) | Can lead to a more reduced PQ pool. | Limits metabolic sinks for photosynthetic products, causing feedback limitation on the electron transport chain. | geomor.com.pl |
| High Salinity | Dunaliella salina (Alga) | Alters regulatory processes linked to the PQ pool redox state. | Salt stress induces phosphorylation of LHCII proteins, a process that is modulated by the redox state of plastoquinol. | cas.cz |
Advanced Methodologies for Plastoquinol 1 Research
Spectroscopic Approaches for Redox State, Binding, and Structural Dynamics
Spectroscopic methods are invaluable for probing the dynamic nature of Plastoquinol-1 within the complex environment of the thylakoid membrane. These techniques provide insights into its functional roles without the need for extraction, thus preserving its native interactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules with unpaired electrons. wikipedia.org It is particularly useful for investigating paramagnetic species like semiquinone intermediates and metal complexes involved in photosynthesis. wikipedia.orgunipg.it
In the context of this compound research, EPR spectroscopy is instrumental in:
Detecting Paramagnetic Intermediates: While this compound (PQH2-1) itself is diamagnetic, its one-electron oxidation product, the plastosemiquinone radical, is paramagnetic and thus EPR-active. EPR can detect and characterize this transient radical, providing insights into the electron transfer pathways.
Studying Redox States: By monitoring the EPR signals of other paramagnetic components of the photosynthetic chain, such as the P700+ special pair in Photosystem I (PSI) or the Rieske iron-sulfur protein, researchers can indirectly assess the redox state of the plastoquinone (B1678516) pool. researchgate.net For instance, the rapid re-reduction of P700+ after a light flash indicates the availability of electrons from the plastoquinol pool. researchgate.net
Investigating Molecular Interactions: EPR, in combination with techniques like Electron-Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM), can provide detailed information about the environment of the paramagnetic species, including its interactions with nearby amino acid residues and other molecules. unipg.it A study using EPR spin-trapping demonstrated that exogenously added plastoquinol can efficiently scavenge singlet oxygen in Photosystem II (PSII) membranes. nih.gov
| EPR Application | Information Gained | Key Findings/Examples |
| Singlet Oxygen Scavenging | Assesses the antioxidant capacity of plastoquinol. | Addition of exogenous plastoquinol (PQH₂-1) to plastoquinone-depleted PSII membranes significantly suppressed the EPR signal of the TEMPONE spin trap, indicating efficient scavenging of singlet oxygen. nih.gov |
| Redox State Assessment | Indirectly determines the redox state of the plastoquinone pool. | The kinetics of P700+ redox transformations, observed by EPR, can be used to infer the reduction level of the plastoquinone pool under illumination. researchgate.net |
| Interaction Studies | Probes the binding and interaction of molecules with paramagnetic centers. | Pulse EPR techniques like HYSCORE have been used to study the binding of small molecules, such as methanol, to the manganese cluster of the oxygen-evolving complex, which is functionally linked to plastoquinone reduction. nih.gov |
Optical Spectroscopy and Flash-Induced Absorbance Changes
Optical spectroscopy, particularly the measurement of flash-induced absorbance changes, is a cornerstone technique for studying the kinetics of electron transport in photosynthesis. By monitoring the absorbance changes of specific components like cytochromes and P700 at characteristic wavelengths, the flow of electrons involving the plastoquinone pool can be tracked in real-time.
Key applications in this compound research include:
Monitoring Cytochrome Redox States: The reduction of cytochrome f by plastoquinol is a key step in the electron transport chain. Flash-induced absorbance changes at 554 nm are used to follow the redox state of cytochrome f. nih.gov The rate of its re-reduction after a flash provides a measure of the rate of plastoquinol oxidation by the cytochrome b6f complex. nih.gov
P700 Redox Kinetics: The redox state of P700, the reaction center chlorophyll (B73375) of PSI, is monitored by its absorbance changes in the near-infrared region (around 810-820 nm). biorxiv.org The kinetics of P700+ reduction after a flash are dependent on the supply of electrons from the plastoquinol pool via the cytochrome b6f complex.
Deconvolution of Signals: Advanced matrix deconvolution methods are used to separate the overlapping spectra of different components (e.g., cytochromes, plastocyanin, and P700), allowing for a more precise analysis of their individual redox kinetics. nih.gov
| Measurement | Wavelength(s) | Information Provided |
| Cytochrome f Redox State | 554 nm | Kinetics of cytochrome f reduction by plastoquinol. nih.gov |
| Cytochrome b Redox State | 563 nm | Electron transfer within the cytochrome b6f complex. nih.gov |
| P700 Redox State | ~820 nm | Rate of electron donation from the plastoquinol pool to PSI. cas.cz |
Chlorophyll a Fluorescence Induction (OJIP-transient) for Redox State Assessment
The polyphasic rise in chlorophyll a fluorescence, known as the OJIP transient, is a non-invasive and highly informative method for assessing the status of PSII and the entire photosynthetic electron transport chain. cas.czresearchgate.net The shape of the OJIP curve is sensitive to the redox state of the plastoquinone pool.
The key phases and their relation to the plastoquinone pool are:
O-J Phase: The initial rise to the J-step (at ~2-3 ms) reflects the net accumulation of the reduced primary quinone acceptor of PSII, QA-. unige.chnih.gov
J-I Phase: The rise from the J-step to the I-step (at ~30 ms) is influenced by the reduction of the plastoquinone pool. researchgate.netnih.gov An increase in the fluorescence yield at the J-step (FJ) is correlated with a more reduced plastoquinone pool. researchgate.netnih.gov
VJ Parameter: The relative variable fluorescence at the J-step (VJ) is often used as a quantitative parameter to reflect the redox state of the plastoquinone pool. researchgate.net
Studies have shown a linear relationship between FJ and the area above the JI-phase, which parallels the reduction of the PQ-pool, indicating that FJ is dependent on the availability of oxidized plastoquinone molecules at the QB-site. nih.gov This relationship forms the basis of a non-invasive assay to quantify the redox state of the plastoquinone pool in vivo. unige.chnih.gov
| OJIP Parameter | Approximate Time | Associated Process | Relation to Plastoquinol |
| FJ | ~3 ms (B15284909) | Reduction of the PSII acceptor side. unige.ch | Linearly related to the area above the JI-phase, which parallels PQ-pool reduction. nih.gov |
| VJ | ~3 ms | Relative variable fluorescence at the J-step. | Used as a parameter reflecting the PQ-pool redox state. researchgate.net |
| JI Phase | ~3-30 ms | Reduction of the plastoquinone pool. researchgate.net | The kinetics of this phase directly reflect the reduction of PQ. |
Fourier-Transform Infrared (FTIR) Spectroelectrochemistry for Redox Reaction Mechanisms
Fourier-Transform Infrared (FTIR) spectroelectrochemistry is a sophisticated technique that combines electrochemistry with FTIR spectroscopy to study the molecular mechanisms of redox reactions. researcher.liferesearchgate.net It provides detailed information on changes in molecular vibrations of redox cofactors and their surrounding amino acid residues upon electron transfer. researchgate.netpnas.org
In the study of the plastoquinone binding sites in PSII, this method has been crucial for:
Estimating Redox Potentials: FTIR spectroelectrochemistry allows for the accurate determination of the redox potentials of the plastoquinone acceptors, QA and QB. researcher.liferesearchgate.net
Identifying Coupled Reactions: It can detect the reactions of nearby amino acid residues that are coupled to the redox reactions of plastoquinone. researcher.liferesearchgate.net For example, it has been used to investigate the protonation/deprotonation reaction of D1-H215, a ligand to the non-heme iron that interacts with QB. nih.gov
Probing Molecular Interactions: By analyzing the vibrational changes, researchers can infer changes in hydrogen bonding and other interactions of the plastoquinone molecule in its different redox states. pnas.org For instance, specific IR bands can be used as markers for the formation of the QB- semiquinone anion. acs.org
| Technique | Application | Key Findings |
| FTIR Spectroelectrochemistry | Determination of QB redox potential. | Directly measured the redox potential of QB in PSII core complexes. pnas.org |
| Light-Induced FTIR Difference Spectroscopy | Investigating protonation changes. | Revealed deprotonation of D1-H215 and protonation of nearby carboxylate groups are coupled to the redox reaction of the non-heme iron, influencing the plastoquinone environment. nih.gov |
| Time-Resolved IR Spectroscopy | Monitoring reaction intermediates. | Identified specific IR marker bands (e.g., at ~1480 cm⁻¹) for the formation and decay of the QA•– and QB•– semiquinone anions. acs.org |
Chromatographic and Mass Spectrometric Techniques for Quantification and Identification
While spectroscopic methods excel at in vivo and in situ analysis, chromatographic techniques, often coupled with mass spectrometry, are essential for the accurate quantification and identification of this compound and its oxidized form after extraction from biological samples.
High-Performance Liquid Chromatography (HPLC) Coupled with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components of a mixture. When coupled with an electrochemical detector (ECD), it becomes a highly sensitive and selective method for quantifying electroactive compounds like plastoquinol and plastoquinone. lcms.cz
The methodology involves:
Extraction: Lipids, including plastoquinones, are extracted from the biological material (e.g., chloroplasts, leaves) using organic solvents like n-hexane. researchgate.net
Separation: The extract is injected into an HPLC system, typically with a reversed-phase column (e.g., C18), which separates plastoquinol from plastoquinone and other components based on their hydrophobicity. researchgate.net
Detection: The electrochemical detector is set at a specific potential to oxidize plastoquinol (or reduce plastoquinone). This redox reaction generates an electrical current that is proportional to the amount of the analyte, allowing for highly sensitive quantification. lcms.cznih.gov
This method is considered a reliable way to accurately quantify the redox state of the plastoquinone pool. It offers significant advantages in sensitivity and selectivity over other detectors like UV-Vis for electroactive analytes. lcms.cz
| Step | Description | Typical Components/Parameters |
| Extraction | Isolation of quinones from the biological matrix. | n-hexane or other organic solvent mixtures. researchgate.net |
| Separation | Chromatographic separation of plastoquinol and plastoquinone. | Reversed-phase HPLC with a C18 column. |
| Detection | Electrochemical detection of the separated quinones. | Amperometric or coulometric electrochemical detector. lcms.cznih.gov |
| Quantification | Determination of the amount of each quinone species. | Based on the peak area relative to known standards. |
Genetic and Biochemical Manipulations
A prime example is the use of site-directed mutagenesis in the cytochrome b6f complex of the green alga Chlamydomonas reinhardtii. The cytochrome b6f complex is responsible for oxidizing plastoquinol. Researchers created a mutant in the petD gene, which encodes subunit IV of the complex, by changing the conserved PEWY amino acid sequence in the Qo pocket (the site of plastoquinol oxidation) to PWYE. pnas.org This pwye mutant, while able to assemble the cytochrome b6f complex to wild-type levels, was unable to grow phototrophically. pnas.org Fluorescence induction kinetics demonstrated a complete blockage of electron transfer at the step of plastoquinol pool reoxidation. pnas.org Further analysis using electron paramagnetic resonance (EPR) spectroscopy revealed that the mutation led to a loss of plastoquinol binding at the Qo site. pnas.org This study directly demonstrated that the specific sequence within subunit IV is critical for plastoquinol binding and subsequent oxidation.
Another study in Chlamydomonas investigated the FUD2 mutant, which has a 12-amino acid duplication in the 'cd loop' of cytochrome b6. nih.gov This mutation resulted in an 8-fold decrease in the rate of electron transfer through the cytochrome b6f complex. nih.gov The slowdown was attributed to a slower oxidation of plastoquinol at the Qo site, with the affinity for plastoquinols being about 100 times lower in the mutant compared to the wild type. nih.gov
In a different approach, researchers used Arabidopsis mutants deficient in tocopherol (vitamin E) synthesis, such as vte1 and vte4, to study the interplay between different antioxidants. oup.comoup.com Under high light stress, wild-type plants dramatically increase their synthesis of plastoquinol. oup.com By analyzing the tocopherol-deficient mutants, it was shown that this increase in plastoquinol occurs independently of the tocopherol synthesis pathway, highlighting its distinct role as a major lipid-soluble antioxidant. oup.comoup.com Furthermore, analysis of the vte1 mutant, which lacks tocopherol cyclase, revealed that this enzyme is required for the conversion of plastoquinol into plastochromanol. oup.com
Table 2: Summary of Mutational Analyses Affecting this compound Function
| Organism | Mutant | Affected Protein/Domain | Key Finding | Consequence for this compound | Reference |
| Chlamydomonas reinhardtii | pwye | Cytochrome b6f, Subunit IV (Qo pocket) | Complete block in electron transfer and loss of plastoquinol binding at the Qo site. | Binding and oxidation are prevented. | pnas.org |
| Chlamydomonas reinhardtii | FUD2 | Cytochrome b6 (cd loop) | 100-fold lower affinity of the Qo site for plastoquinols. | Oxidation rate is severely reduced. | nih.gov |
| Arabidopsis thaliana | vte1 | Tocopherol Cyclase | Plastoquinol is not converted to plastochromanol. | Accumulates as plastoquinol, confirming its role as a precursor. | oup.com |
| Arabidopsis thaliana | vte4 | γ-tocopherol methyltransferase | Plastoquinol synthesis under high light is independent of α-tocopherol production. | Function as an antioxidant is independent of the tocopherol pathway. | oup.comoup.com |
Reconstituting this compound redox reactions in vitro using purified or enriched components allows for the detailed study of electron transfer kinetics and the regulatory interactions between this compound and its protein partners, free from the complexity of the intact biological membrane.
A foundational achievement in this area was the isolation of a functionally active cytochrome b6f complex from spinach thylakoids. illinois.edu This isolated complex was shown to be a potent plastoquinol–plastocyanin oxidoreductase, meaning it could catalyze the transfer of electrons from plastoquinol to the soluble electron carrier plastocyanin. illinois.edu This demonstrated that the core catalytic activity of plastoquinol oxidation could be maintained and studied in a simplified, cell-free system.
Further in vitro studies have focused on the regulatory roles of this compound. In preparations containing both the cytochrome b6f complex and the LHCII kinase, the addition of the short-chain, water-soluble analog this compound was found to enhance the phosphorylation of LHCII. This provided direct evidence that the redox state of the quinone, mediated through its interaction with the cytochrome b6f complex, activates the kinase. The use of specific detergents was critical; for instance, kinase activation was observed in preparations using β-D-octyl glucoside but not with 3-[(cholamidopropyl)dimethyl-ammonio]-1-propanesulfonate (CHAPS), indicating the delicate nature of the protein-protein and protein-lipid interactions required for the reaction.
More recently, sophisticated in vitro systems have been developed to dissect specific steps of the electron transport chain. In one such system designed to study the interaction between plastocyanin (PC) and cytochrome f (a subunit of the b6f complex), researchers developed a method to re-oxidize cytochrome f using oxidized PC that was generated by light-driven electron transfer at Photosystem I (PSI). While this specific study focused on the PC-cyt f interaction, it exemplifies the type of controlled, reconstituted system that can be adapted to study the kinetics of this compound oxidation by the isolated cytochrome b6f complex in detail. biorxiv.org For instance, the rate of cytochrome f re-reduction by this compound could be measured under various conditions, such as different pH levels or in the presence of specific inhibitors. ibpc.fr
These in vitro reconstitution experiments are crucial for determining kinetic parameters, identifying rate-limiting steps, and understanding how factors like pH and inhibitor binding affect the oxidation of this compound by the cytochrome b6f complex. ibpc.fr
Mutational Analysis of Photosynthetic Components Affecting this compound Function
Theoretical and Computational Modeling
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the intricate details of electron transfer involving this compound at the quantum mechanical level. This approach allows researchers to model the reaction energetics and pathways that are often difficult to resolve experimentally.
In contrast, DFT modeling of the second stage of oxidation—the transfer of an electron from the resulting plastosemiquinone radical (PQH•) to the low-potential heme bL—shows this to be an exergonic (energy-releasing) process (ΔE < 0). These computational studies have further revealed that the oxidation of the semiquinone is accelerated following a structural shift of the PQH• radical towards its electron acceptor (heme bL) and a proton acceptor (the carboxy group of Glu78). These theoretical findings provide a detailed mechanistic framework that supports and refines the classic Mitchell Q-cycle model for plastoquinol oxidation.
DFT has also been instrumental in understanding the effects of mutations on the function of photosynthetic components related to this compound. For example, in a study of a mutant of Photosystem II where the histidine residue D1-H252 near the QB binding site was replaced with alanine, DFT calculations were used to model the redox potential of the QB/QB⁻ couple. The calculations successfully reproduced the experimental findings, showing that the pH dependence of the redox potential was lost in the mutant. This confirmed the role of the D1-H252 residue in sensing stromal pH and regulating electron flow to the plastoquinone at the QB site.
Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic behavior of this compound and its interactions within the complex and fluid environment of the thylakoid membrane. These simulations, which model the movement of atoms and molecules over time, offer insights into processes like binding, unbinding, and diffusion that are critical for this compound function.
Coarse-grained MD simulations, which simplify atomic representations to study larger systems over longer timescales, have been particularly valuable. One extensive study simulated the Photosystem II (PSII) dimer embedded in a thylakoid membrane for over 0.5 milliseconds. nih.gov This long timescale allowed for the spontaneous observation of numerous events where plastoquinone (PQ) entered PSII and, importantly, where plastoquinol (PQH2) unbound from the complex. nih.gov These simulations revealed the existence of a third, previously unobserved, channel for PQ/PQH2 diffusion between the thylakoid membrane and the binding sites within PSII, in addition to two previously known channels. The simulations suggest a "promiscuous" diffusion mechanism where all three channels can function for both entry and exit, with an internal exchange cavity acting as a reservoir for plastoquinone molecules.
MD simulations also shed light on the mechanism of plastoquinol release from its binding pocket (the QB site) in PSII. After plastoquinone is doubly reduced to plastoquinol, the affinity of the binding site for it decreases. MD simulations have shown that this is coupled to distinct changes in protein dynamics and electrostatic interactions. pnas.org These changes effectively disrupt the hydrogen bonds holding the molecule in place, leading to a "squeezing out" of plastoquinol from the binding pocket.
Furthermore, these simulations have been used to test hypotheses about the exchange mechanism. The displacement of plastoquinol was observed to close a proposed second water channel, a finding that argues against an "alternating" exchange mechanism and provides support for a "single-channel" model. The simulations also highlighted the pivotal role of specific amino acid interactions, such as between D1-Ser264 and D1-His252, in modulating the dynamics of the binding pocket, a prediction that was subsequently tested and confirmed experimentally using site-directed mutants.
Broader Biological and Biotechnological Implications
Evolutionary Conservation of Plastoquinol-1 Function Across Oxygenic Photosynthetic Organisms
This compound, the reduced form of plastoquinone-9, is a fundamental component of the photosynthetic electron transport chain in all organisms that perform oxygenic photosynthesis. mdpi.com Its primary role as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the Cytochrome b6f complex, is highly conserved from ancient cyanobacteria to modern vascular plants. frontiersin.orgoup.com This evolutionary preservation underscores its critical importance in energy conversion.
While the core function of plastoquinol is conserved, the biosynthetic pathways for its precursor, plastoquinone (B1678516) (PQ), show some divergence. In most plants and algae, the benzoquinone ring of PQ is derived from tyrosine via homogentisate (B1232598). wikipedia.org However, studies on cyanobacteria, such as Synechocystis sp. PCC6803, reveal a different pathway where 4-hydroxybenzoate (B8730719) serves as the aromatic precursor, indicating an alternative evolutionary strategy for producing this essential molecule. nih.gov
Beyond its role in linear electron transport, the redox state of the plastoquinone pool (the relative amounts of oxidized plastoquinone and reduced plastoquinol) acts as a crucial sensor and regulator of gene expression. cdnsciencepub.comnih.gov This signaling mechanism, which influences the transcription of photosynthetic genes in response to light conditions and metabolic demands, is a common feature in both cyanobacteria and the chloroplasts of higher plants. nih.govnih.gov However, the specific proteins involved in transducing this redox signal can differ; for instance, the RppA/RppB two-component system found in cyanobacteria is not present in plant chloroplasts, suggesting that different organisms have evolved distinct molecular machinery to interpret the same fundamental signal from the plastoquinol pool. nih.gov
The structural organization of the thylakoid membranes, which can influence plastoquinol diffusion and function, also varies. Green algae, for example, often exhibit less thylakoid stacking compared to higher plants, which may necessitate different strategies for organizing photosynthetic complexes to ensure efficient electron transfer via plastoquinol. frontiersin.org Despite these structural and biosynthetic variations, the central role of plastoquinol in electron transport and redox signaling remains a universally conserved feature, highlighting its indispensable contribution to photosynthesis across billions of years of evolution. frontiersin.org
| Feature | Cyanobacteria | Green Algae | Vascular Plants |
| Primary Function | Mobile electron carrier (PSII to Cytb6f) | Mobile electron carrier (PSII to Cytb6f) | Mobile electron carrier (PSII to Cytb6f) |
| Biosynthetic Precursor | 4-hydroxybenzoate nih.gov | Homogentisate wikipedia.org | Homogentisate wikipedia.org |
| Redox Signaling | Yes, regulates gene expression nih.gov | Yes, regulates gene expression cdnsciencepub.com | Yes, regulates gene expression nih.gov |
| Thylakoid Structure | Generally unstacked | Variable stacking frontiersin.org | Distinct grana and stroma lamellae |
Biotechnological Applications and Engineering Strategies
The central role of plastoquinol in photosynthesis and cellular redox signaling makes its parent pathway a prime target for biotechnological manipulation. Engineering strategies focused on the plastoquinone/plastoquinol pool aim to enhance plant resilience, develop novel biosensors, and create new bio-catalytic systems.
This compound is a potent antioxidant that protects cellular components from damage by reactive oxygen species (ROS), which are often produced in excess under abiotic stress conditions like high light, drought, or extreme temperatures. mdpi.comfrontiersin.org The redox state of the plastoquinone pool is a key indicator of cellular energy imbalance and acts as an upstream regulator of stress responses, including programmed cell death. cdnsciencepub.comfrontiersin.org
Genetic engineering strategies aim to modulate the size and redox state of the plastoquinone pool to bolster plant defenses. One approach involves the overexpression of genes in the plastoquinone biosynthetic pathway to increase the total pool size, thereby enhancing the cell's antioxidant capacity. frontiersin.orgsci-hub.se Another promising strategy is the introduction or enhancement of alternative electron sinks that can accept electrons from plastoquinol, preventing its over-reduction under stress. The plastid terminal oxidase (PTOX) is a key enzyme in this regard, as it transfers electrons from plastoquinol to oxygen. oup.commdpi.com Upregulation of PTOX has been observed in several stress-tolerant species, where it acts as a safety valve to protect PSII from photo-damage. researchgate.net While transferring this trait to stress-sensitive crops has proven challenging, it remains a significant goal for developing climate-resilient agriculture. oup.comresearchgate.netukri.org
| Engineering Strategy | Target | Desired Outcome | Reference |
| Overexpression of Biosynthetic Genes | Plastoquinone biosynthesis pathway | Increased total PQ pool size and antioxidant capacity | frontiersin.org |
| Enhancement of Alternative Electron Sinks | Plastid Terminal Oxidase (PTOX) | Prevention of PQ pool over-reduction, reduced ROS production | researchgate.net |
| Manipulation of Photoprotective Pathways | Xanthophyll cycle, PsbS protein | Faster recovery from photoprotective state, increased productivity | nih.gov |
The electron transport activity involving the plastoquinone pool is highly sensitive to a variety of chemical inhibitors, a property that has been exploited to develop highly sensitive biosensors. nih.gov Many common herbicides, for instance, act by binding to the QB site on the D1 protein of Photosystem II, blocking the binding of plastoquinone and inhibiting its reduction to plastoquinol. nih.govresearchgate.net
This inhibition of electron flow can be detected using several methods, most commonly by measuring changes in chlorophyll (B73375) fluorescence. researchgate.netunige.ch When electron transport is blocked, the energy that would normally be used for photochemistry is instead emitted as fluorescence, and the characteristics of this emission can be precisely measured. oup.com Biosensors have been constructed using isolated PSII complexes, thylakoid membranes, or whole algal cells immobilized on electrodes or other transducers. researchgate.netcas.czgoogle.com These devices can detect pollutants like herbicides and heavy metals at very low concentrations. nih.govnih.gov Such biosensors offer a low-cost, rapid, and portable alternative to traditional analytical methods for environmental monitoring. researchgate.netmdpi.com
The photosynthetic electron transport chain represents a powerful source of reducing equivalents (electrons) that can be harnessed to drive novel biochemical reactions. Plastoquinol, as a mobile pool of reduced molecules, is a key intermediate in this energy flow. frontiersin.org Biotechnologists are exploring ways to divert electrons from the photosynthetic apparatus to power heterologous (foreign) enzymes introduced into organisms like cyanobacteria. uq.edu.auresearchgate.net
While many strategies focus on tapping electrons downstream of plastoquinol, from Photosystem I (PSI) via ferredoxin, the plastoquinol pool itself is a potential connection point. oup.comnih.gov By introducing enzymes that can be reduced by plastoquinol, it is possible to create light-driven biocatalytic systems for producing high-value compounds, such as pharmaceuticals or biofuels. For example, cytochrome P450 enzymes, which are versatile catalysts, have been successfully coupled to the photosynthetic electron transport chain in cyanobacteria. nih.govpnas.org Engineering the electron flow by modifying or removing competing native pathways can enhance the efficiency of these heterologous reactions. oup.com This approach effectively turns photosynthetic organisms into solar-powered cellular factories, using the energy captured and transferred by molecules like plastoquinol to synthesize valuable products. acs.org
Q & A
Basic: What experimental methods are most reliable for quantifying Plastoquinol-1 in isolated chloroplast systems?
Methodological Answer:
Accurate quantification requires isolating chloroplasts via differential centrifugation and employing spectroscopic or chromatographic techniques. For example, high-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used to measure this compound redox states. Ensure purity by validating chloroplast integrity (e.g., chlorophyll content assays) and avoiding contamination from other quinones. Experimental protocols must detail buffer composition, extraction solvents, and calibration standards to ensure reproducibility .
Basic: How can researchers confirm the identity of this compound in novel plant species or mutants?
Methodological Answer:
Combine comparative chromatography (e.g., retention time matching with standards) and mass spectrometry (MS) for structural confirmation. For mutants, use genetic complementation assays to link observed quinone profiles to specific gene knockouts. Include negative controls (e.g., chloroplasts from knockout lines) and validate results against established spectral properties (e.g., UV-Vis absorption peaks at 254 nm for plastoquinones) .
Advanced: What experimental design considerations are critical for studying this compound’s role in electron transport under fluctuating light conditions?
Methodological Answer:
Design experiments with controlled light gradients (e.g., using LED arrays) and real-time monitoring of chlorophyll fluorescence (via PAM imaging) to correlate this compound redox states with Photosystem II efficiency. Include parallel measurements of proton motive force (e.g., ΔpH sensors) and electron flow rates. Reproducibility requires strict environmental controls (temperature, CO₂ levels) and biological replicates to account for plant-to-plant variability .
Advanced: How should contradictory data on this compound’s antioxidant role in abiotic stress responses be resolved?
Methodological Answer:
Contradictions often arise from differences in stress induction methods (e.g., drought vs. high light) or species-specific redox adaptations. To resolve these, conduct meta-analyses of published datasets using standardized metrics (e.g., ROS scavenging rates, lipid peroxidation levels). Validate hypotheses via comparative studies across model organisms (e.g., Arabidopsis vs. Chlamydomonas) and employ knockout lines to isolate this compound’s contribution from other antioxidants .
Advanced: What statistical approaches are appropriate for analyzing time-resolved this compound redox kinetics?
Methodological Answer:
Use non-linear regression models (e.g., exponential decay functions) to fit kinetic traces of this compound oxidation/reduction. For multi-parametric datasets (e.g., light intensity vs. redox state), apply principal component analysis (PCA) to identify dominant variables. Ensure statistical power by calculating sample sizes a priori and reporting confidence intervals for rate constants. Open-source tools like R or Python’s SciPy suite are recommended for transparency .
Basic: What controls are essential when assessing this compound interactions with Photosystem II inhibitors?
Methodological Answer:
Include untreated chloroplasts as negative controls and DCMU (a known Photosystem II inhibitor) as a positive control. Validate inhibitor specificity using competitive binding assays and cross-check results with mutants lacking target proteins (e.g., D1 protein deletions). Document solvent concentrations (e.g., ethanol for inhibitor solubilization) to rule out solvent-induced artifacts .
Advanced: How can researchers differentiate between this compound pool size changes and redox state alterations in stress studies?
Methodological Answer:
Use dual approaches: (1) Quantify total plastoquinone (oxidized + reduced) via HPLC after chemical oxidation, and (2) measure redox states via EPR spectroscopy or redox-sensitive dyes. Normalize data to chlorophyll content or membrane protein levels. For dynamic studies, employ isotopic labeling (e.g., ¹⁴C-acetate pulse-chase) to track de novo synthesis versus redox cycling .
Basic: What are the pitfalls in interpreting this compound fluorescence quenching data?
Methodological Answer:
Avoid conflating non-photochemical quenching (NPQ) with this compound-specific effects. Use mutants deficient in xanthophyll cycle pigments (e.g., npq1) to isolate this compound contributions. Calibrate fluorometers with standard solutions and validate quenching kinetics under multiple light intensities to distinguish linear vs. saturating responses .
Key Considerations for Methodological Rigor
- Reproducibility : Document all protocols in supplementary materials, including instrument settings and biological source details .
- Contradiction Analysis : Systematically compare findings with prior studies using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables .
- Ethics : Adhere to NIH guidelines for preclinical studies when using genetically modified organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
